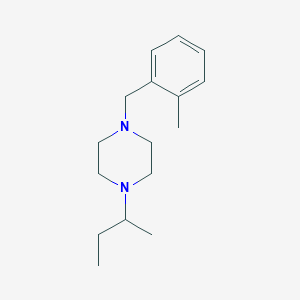
1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions. The butan-2-yl group can be introduced via a subsequent alkylation step using butan-2-yl bromide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can enhance the selectivity and purity of the final product. Solvent recovery and recycling are also crucial in large-scale production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at various receptors, influencing signaling pathways. The compound’s structure allows it to fit into receptor binding sites, modulating the activity of neurotransmitters or other signaling molecules.
Comparison with Similar Compounds
1-Benzylpiperazine: Lacks the butan-2-yl group, making it less lipophilic.
1-(2-Methylbenzyl)piperazine: Similar structure but without the butan-2-yl group.
1-(Butan-2-yl)piperazine: Lacks the 2-methylbenzyl group.
Uniqueness: 1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine’s unique combination of substituents provides distinct chemical and biological properties. The presence of both butan-2-yl and 2-methylbenzyl groups enhances its lipophilicity and potential receptor binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H26N2 |
|---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
1-butan-2-yl-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C16H26N2/c1-4-15(3)18-11-9-17(10-12-18)13-16-8-6-5-7-14(16)2/h5-8,15H,4,9-13H2,1-3H3 |
InChI Key |
NDKIPTNYDSQZEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10879670.png)
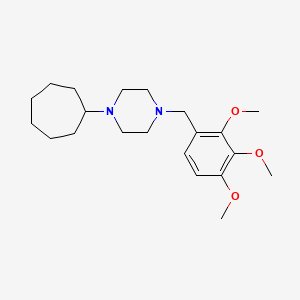
![methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10879685.png)
![6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10879693.png)
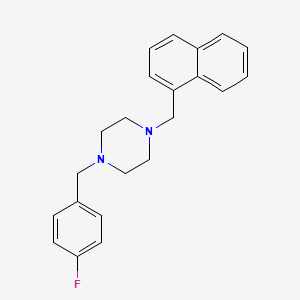
![methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879705.png)
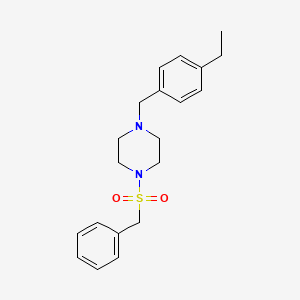
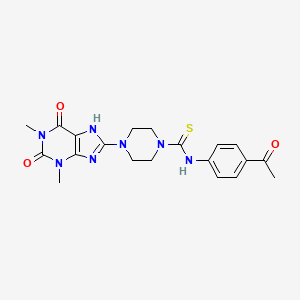
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879718.png)
![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10879721.png)
![2-{[4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10879723.png)
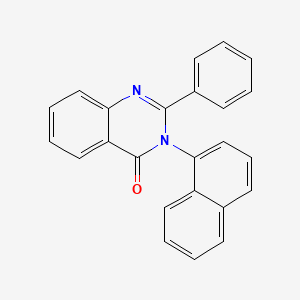
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10879739.png)

